Cimiracemoside C Cimiracemoside C Cimiracemoside C is a natural product found in Actaea dahurica, Actaea elata, and other organisms with data available.
See also: Black Cohosh (part of).
Brand Name: Vulcanchem
CAS No.: 256925-92-5
VCID: VC21332732
InChI: InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18+,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1
SMILES: CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O
Molecular Formula: C35H56O9
Molecular Weight: 620.8 g/mol

Cimiracemoside C

CAS No.: 256925-92-5

Cat. No.: VC21332732

Molecular Formula: C35H56O9

Molecular Weight: 620.8 g/mol

* For research use only. Not for human or veterinary use.

Cimiracemoside C - 256925-92-5

CAS No. 256925-92-5
Molecular Formula C35H56O9
Molecular Weight 620.8 g/mol
IUPAC Name (2S,3R,4S,5S)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol
Standard InChI InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18+,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1
Standard InChI Key BTPYUWOBZFGKAI-BKJHYQRZSA-N
Isomeric SMILES C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)C)O2)C(C)(C)O
SMILES CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O
Canonical SMILES CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O

Chemical Identity and Structure

Molecular Characteristics

Cimiracemoside C is a complex triterpene glycoside with the molecular formula C35H56O9 and a molecular weight of 620.8137 g/mol . The compound belongs to the 9,19-cyclolanostane triterpene glycoside family and features a complex polycyclic structure with multiple stereogenic centers. It possesses an absolute stereochemistry with 17 defined stereocenters, making its three-dimensional structure particularly intricate .

Nomenclature and Identifiers

Cimiracemoside C is known by several names and identifiers in scientific literature and chemical databases:

Name/IdentifierValue
Common NameCimiracemoside C
Alternative NameCimifugoside M
Chemical Namecimigenol-3-O-alpha-L-arabinoside
CAS Number256925-92-5
UNII4DC28J6R1K

The IUPAC systematic name for Cimiracemoside C is (2S,3R,4S,5S)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol . This name, while complex, precisely describes the compound's chemical structure and stereochemistry.

Structural Features

The compound consists of a triterpene backbone (cimigenol) with an alpha-L-arabinoside sugar moiety attached at the 3-position. The molecular structure includes:

  • A pentacyclic triterpene core

  • A cyclopropane ring between positions 9 and 19

  • A complex 23,24-dioxaheptacyclic system

  • A 2-hydroxypropan-2-yl side chain

  • An alpha-L-arabinopyranose sugar component

  • Multiple hydroxyl groups contributing to its glycosidic properties

Physical and Chemical Properties

Solubility and Stability

The compound shows poor solubility in common laboratory solvents:

  • Water: Less than 0.1 mg/mL (practically insoluble), even with ultrasonication, warming, and heating to 60°C

  • DMSO (Dimethyl sulfoxide): Less than 1 mg/mL (insoluble to slightly soluble), even with ultrasonication, warming, and heating to 60°C

For storage, it is recommended to protect the compound from light. In continental US laboratory settings, it can be stored at room temperature, but elsewhere storage conditions may vary. For long-term preservation, 4°C storage with protection from light is advised. When in solution, storage at -80°C allows preservation for approximately 6 months, while storage at -20°C is suitable for about 1 month (with light protection) .

Natural Sources and Occurrence

Botanical Sources

Cimiracemoside C has been identified in several plant species, primarily within the Actaea genus (formerly classified under Cimicifuga):

  • Cimicifuga racemosa (Black Cohosh) - the primary documented source

  • Actaea dahurica

  • Actaea elata

  • Other unspecified organisms

Black Cohosh (Cimicifuga racemosa) is a perennial plant native to North America that has been traditionally used by Native Americans for various medicinal purposes. The root and rhizome of this plant contain numerous bioactive compounds, including Cimiracemoside C, which is extracted from these underground parts .

Related Compounds

Cimiracemoside C belongs to a larger family of triterpene glycosides found in Cimicifuga/Actaea species. It is one of several related compounds known as Cimiracemosides, which range from Cimiracemoside I through Cimiracemoside P . These compounds share similar structural features but differ in specific functional groups or stereochemistry.

Analytical Applications

Marker Compound for Authentication

Cimiracemoside C serves an important role as an analytical marker for the identification and authentication of Black Cohosh extract in nutritional formulations . This application is particularly valuable given concerns about adulteration and misidentification in the herbal supplement industry. The compound's unique chemical structure makes it suitable for quality control purposes in herbal products containing Black Cohosh.

Research Status and Future Directions

Current Research Focus

Research on Cimiracemoside C appears to be concentrated in several areas:

Knowledge Gaps and Research Opportunities

Several aspects of Cimiracemoside C remain underexplored and represent opportunities for future research:

  • Detailed mechanisms of action for anti-diabetic effects

  • Structure-activity relationships with related compounds

  • Pharmacokinetic properties (absorption, distribution, metabolism, excretion)

  • Potential interactions with other bioactive compounds

  • Optimization of extraction and purification methods

  • Development of semi-synthetic derivatives with enhanced properties

Further investigation in these areas could expand our understanding of Cimiracemoside C and potentially lead to innovative therapeutic applications.

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